molecular formula C12H17Cl2N3 B1522703 [(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride CAS No. 1189471-03-1

[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride

Cat. No.: B1522703
CAS No.: 1189471-03-1
M. Wt: 274.19 g/mol
InChI Key: UFPGGYDAGSQWRA-UHFFFAOYSA-N
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Description

[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride is a chemical compound that belongs to the imidazole family . It has a CAS Number of 22600-75-5 and a molecular weight of 260.17 .


Molecular Structure Analysis

The IUPAC name of the compound is (1-benzyl-1H-imidazol-2-yl)methanamine dihydrochloride . The Inchi Code is 1S/C11H13N3.2ClH/c12-8-11-13-6-7-14 (11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.17 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Efficacy in Antifungal Treatments

Research on sertaconazole, an antifungal agent, demonstrated its high efficacy and safety in the treatment of Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans. These studies highlight the potential of imidazole derivatives in developing effective antifungal therapies (Nasarre et al., 1992; Pedragosa et al., 1992; Umbert et al., 1992).

Cardiovascular and Anesthetic Research

Studies on midazolam, a benzodiazepine with an imidazole structure, explored its effects on sleep, anesthesia induction, and cardiovascular responses, offering insights into the pharmacodynamic properties and therapeutic applications of imidazole derivatives (Krieger et al., 1983; Schleussner et al., 1981).

Kinetic Modeling in Neurological Research

The kinetic modeling of [11C]SL25.1188, a monoamine oxidase B radioligand, in human brain studies using high-resolution PET scans demonstrates the application of imidazole derivatives in neurological research, specifically in mapping enzyme distribution and activity within the brain (Rusjan et al., 2014).

Vasodilatory Effects on Peripheral Blood Flow

Research on Priscoline, another imidazoline derivative, showed its significant vasodilatory effects on peripheral blood flow, which can be of value in the diagnosis and treatment of peripheral vascular disorders (Van Itallie & Clarke, 1951).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral - Eye Dam. 1 . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities and are present in various commercially available drugs . Therefore, the study and development of new imidazole compounds like [(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride could lead to the discovery of new drugs with improved properties.

Properties

IUPAC Name

1-(1-benzylimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11;;/h2-8,13H,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPGGYDAGSQWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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